molecular formula C9H12N2 B12128332 Phthalazine, 1,2,3,4-tetrahydro-2-methyl- CAS No. 20072-57-5

Phthalazine, 1,2,3,4-tetrahydro-2-methyl-

Cat. No.: B12128332
CAS No.: 20072-57-5
M. Wt: 148.20 g/mol
InChI Key: WGNWUNYXVSAESD-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocyclic Systems in Advanced Organic Synthesis

Nitrogen-containing heterocycles are organic compounds featuring a ring structure that includes at least one nitrogen atom. numberanalytics.com These structures are fundamental in nature and are integral to a vast array of biological processes. numberanalytics.comnih.gov Their significance in advanced organic synthesis is immense, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov More than 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, a testament to their importance in medicinal chemistry. nih.gov

The versatility of these compounds stems from their unique chemical reactivity and structural diversity. numberanalytics.com The presence of nitrogen atoms imparts specific properties, such as basicity and the ability to form hydrogen bonds, which are crucial for biological activity. nih.govopenmedicinalchemistryjournal.com In organic synthesis, they serve as essential building blocks, intermediates, and catalysts. numberanalytics.com Their scaffolds are found in many natural products, including vitamins, alkaloids, and antibiotics, and they form the core of nucleic acids (DNA and RNA). nih.govopenmedicinalchemistryjournal.com Furthermore, nitrogen heterocycles are used in the development of functional materials like conducting polymers, dyes, and are employed as ligands to enhance the selectivity of metal catalysts. numberanalytics.commsesupplies.com

Overview of the Phthalazine (B143731) Core Structure and its Reduced Forms

Phthalazine, also known as benzo[d]pyridazine, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. wikipedia.org The parent compound, with the formula C₈H₆N₂, is a pale yellow solid. wikipedia.org The phthalazine structure is a key component in many pharmacologically active compounds. nih.govmdpi.comresearchgate.net

Reduction of the fully aromatic phthalazine core leads to a variety of partially or fully saturated derivatives. The most common reduced form is the 1,2,3,4-tetrahydrophthalazine (B88525) skeleton. This reduction transforms the planar, aromatic system into a flexible, three-dimensional structure, significantly altering its chemical and physical properties. While the aromatic phthalazine is rigid, the tetrahydro- derivative possesses conformational flexibility, which is a key consideration in the design of molecules intended to interact with biological targets. Other reduced forms include dihydrophthalazines, where only one of the double bonds in the heterocyclic ring is saturated.

Structural Specificity of 1,2,3,4-Tetrahydrophthalazines and N-Substituted Analogues

The 1,2,3,4-tetrahydrophthalazine ring system is characterized by its non-planar, puckered conformation. The introduction of a substituent on one or both of the nitrogen atoms, creating an N-substituted analogue, further influences the molecule's spatial arrangement and reactivity.

The specific compound of focus, Phthalazine, 1,2,3,4-tetrahydro-2-methyl- , features a methyl group attached to the nitrogen at the 2-position. This substitution has several important consequences:

Steric Hindrance: The methyl group introduces steric bulk, which can influence the molecule's preferred conformation and its ability to interact with other molecules.

Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom it is attached to, thereby affecting the basicity and nucleophilicity of the molecule.

Conformational Lock: Depending on the interactions with other parts of the molecule, the N-substituent can restrict the conformational flexibility of the six-membered heterocyclic ring, potentially locking it into a preferred chair or boat-like conformation.

The synthesis of N-substituted derivatives is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. For instance, in related heterocyclic systems like piperazines, the nature of the N-1 substituent plays a critical role in determining the binding affinity for biological receptors. nih.gov The synthesis of N-methyl derivatives can be achieved through various methods, such as the reaction of the parent heterocycle with a methylating agent or by using N-methylhydrazine in the initial ring-forming condensation reaction.

Below is a table detailing some of the key properties of the parent phthalazine and the related N-methylphthalimide, which shares the N-methyl and fused benzene ring features. Data for the specific title compound is less commonly published, but its properties can be inferred from these related structures.

PropertyValueCompound
Molecular FormulaC₈H₆N₂Phthalazine
Molar Mass130.150 g·mol⁻¹Phthalazine
AppearancePale yellow needlesPhthalazine
Melting Point90 to 91 °CPhthalazine
Boiling Point315 to 317 °C (decomposes)Phthalazine
Acidity (pKa)3.39Phthalazine
Synthesis MethodReaction of phthalic anhydride (B1165640) with aqueous methylamineN-Methylphthalimide

This table presents data for related compounds to provide context for the properties of 1,2,3,4-tetrahydro-2-methylphthalazine.

Research Gaps and Future Perspectives in Tetrahydrophthalazine Chemistry

While the broader field of nitrogen-containing heterocycles is well-explored, the specific area of N-substituted tetrahydrophthalazines presents several opportunities for future research.

Current Research Focus: Much of the existing research on phthalazine derivatives has concentrated on their synthesis and evaluation as pharmacologically active agents, particularly as anticancer, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net There is also significant literature on the synthesis of phthalazinone derivatives and their subsequent chemical modifications. nih.gov

Identified Research Gaps:

Detailed Conformational Analysis: While it is understood that tetrahydrophthalazines are non-planar, there is a lack of detailed experimental and computational studies on the conformational preferences of N-alkyl derivatives like 1,2,3,4-tetrahydro-2-methylphthalazine. Understanding the conformational dynamics is crucial for rational drug design.

Asymmetric Synthesis: The development of efficient and stereoselective methods for the synthesis of chiral N-substituted tetrahydrophthalazines remains a significant challenge. Such methods would provide access to enantiomerically pure compounds, which is often essential for potent and selective biological activity.

Expanded Reaction Chemistry: The reaction chemistry of the tetrahydrophthalazine ring system, particularly the influence of N-substituents on its reactivity, is not fully explored. Investigating a broader range of transformations could unlock new synthetic pathways to novel and complex molecules.

Materials Science Applications: The potential application of tetrahydrophthalazine derivatives in materials science, for example as ligands for catalysis or as building blocks for functional polymers, is an underexplored area. msesupplies.com

Future Perspectives: Future research in tetrahydrophthalazine chemistry is likely to focus on addressing these gaps. The development of novel catalytic methods for the asymmetric synthesis of these scaffolds is a key area of interest. rsc.org Furthermore, a deeper investigation into their coordination chemistry with various metals could lead to new catalysts with unique reactivity. As computational tools become more powerful, in-silico studies of their conformational behavior and reaction mechanisms will likely play a more significant role in guiding experimental work. rsc.org The continued exploration of these versatile heterocyclic systems holds promise for the discovery of new medicines, materials, and chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20072-57-5

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-methyl-2,4-dihydro-1H-phthalazine

InChI

InChI=1S/C9H12N2/c1-11-7-9-5-3-2-4-8(9)6-10-11/h2-5,10H,6-7H2,1H3

InChI Key

WGNWUNYXVSAESD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2CN1

Origin of Product

United States

Synthetic Methodologies for 1,2,3,4 Tetrahydro 2 Methylphthalazine and Analogues

Classical Reduction Pathways for Phthalazine (B143731) Systems

The reduction of the phthalazine nucleus to its tetrahydro derivative is a fundamental step in the synthesis of the target compound. This transformation can be achieved through several established chemical methods, each with its own set of advantages and limitations.

Catalytic hydrogenation is a widely employed method for the reduction of heterocyclic systems. libretexts.org The process typically involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of phthalazine, catalysts such as platinum, palladium, and nickel are commonly used. libretexts.org The reaction is often carried out in a solvent like ethanol (B145695) or acetic acid. libretexts.org The catalyst is usually supported on an inert material, such as carbon (e.g., Pd/C), to maximize its surface area and efficiency. libretexts.org The mechanism of catalytic hydrogenation involves the adsorption of both the phthalazine molecule and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the heterocyclic ring. libretexts.org While effective, this method can sometimes lead to over-reduction or side reactions if the reaction conditions are not carefully controlled.

A study on the reductive N-methylation of quinolines, a related heterocyclic system, utilized a palladium on carbon (Pd/C) catalyst with paraformaldehyde and hydrogen gas to achieve both reduction of the heterocyclic ring and N-methylation in a one-pot synthesis. rsc.org This approach highlights the potential for combining hydrogenation with methylation for a more streamlined synthesis of N-methylated tetrahydro-heterocycles.

Table 1: Catalysts and Conditions for Hydrogenation of Phthalazine Systems

CatalystSupportSolventPressureTemperatureReference
PalladiumCarbon (Pd/C)EthanolAtmosphericRoom Temp. libretexts.org
Platinum Oxide (Adam's Catalyst)NoneAcetic Acid1-4 atmRoom Temp. libretexts.org
Raney NickelNoneEthanolHighHigh libretexts.org

Metal hydrides are versatile reducing agents in organic synthesis capable of reducing a wide range of functional groups. uop.edu.pklibretexts.orgpharmacompass.com For the reduction of the phthalazine system, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often necessary due to the aromatic nature of the heterocyclic ring. chem-station.com LiAlH₄ is a potent source of hydride ions (H⁻) and can effectively reduce the carbon-nitrogen double bonds within the phthalazine core. libretexts.orgchem-station.com These reactions are typically carried out in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with protic solvents like water and alcohols. uop.edu.pkchem-station.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to LiAlH₄ and is generally less effective for the reduction of aromatic heterocycles like phthalazine under standard conditions. uop.edu.pkchem-station.comslideshare.net However, its reactivity can be enhanced by the use of additives or by performing the reaction in specific solvents. The choice of metal hydride and reaction conditions allows for a degree of selectivity in the reduction process. slideshare.net

Table 2: Common Metal Hydride Reagents for Reduction

ReagentFormulaTypical SolventsKey CharacteristicsReference
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFVery strong, reacts with protic solvents chem-station.com
Sodium BorohydrideNaBH₄Alcohols, WaterMilder, more selective chem-station.com
Diisobutylaluminum Hydride(i-Bu)₂AlHToluene, THFLewis acidic, can show different reactivity chem-station.com

Dissolving metal reductions, such as the Birch reduction, offer another pathway for the reduction of aromatic systems. rsc.orgrsc.org This method typically involves the use of an alkali metal, such as sodium or lithium, dissolved in a primary amine like ethylamine (B1201723) or, more commonly, liquid ammonia (B1221849), often with an alcohol co-solvent to act as a proton source. youtube.comyoutube.comyoutube.com The reaction proceeds through a mechanism involving the transfer of solvated electrons from the metal to the aromatic ring, followed by protonation. youtube.com

This method can be particularly useful for achieving partial reduction of aromatic rings and can offer different stereochemical outcomes compared to catalytic hydrogenation. youtube.com For instance, the reduction of internal alkynes via dissolving metal reduction typically yields the trans-alkene, a result of the intermediate radical anion adopting a more stable trans configuration. youtube.com While widely used for carbocyclic aromatic compounds, its application to nitrogen-containing heterocycles like phthalazine requires careful consideration of the reaction conditions to avoid side reactions.

Targeted Synthesis of N-Methylated Tetrahydrophthalazines

Instead of forming the tetrahydrophthalazine ring first and then adding the methyl group, it is also possible to construct the final molecule through methods that incorporate the N-methyl group during the ring-forming process or by direct methylation of the pre-formed tetrahydrophthalazine.

Once 1,2,3,4-tetrahydrophthalazine (B88525) is obtained, the introduction of a methyl group onto one of the nitrogen atoms can be achieved through various N-methylation techniques. eurekaselect.com A common and straightforward method is the reaction of the tetrahydrophthalazine with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. google.com These reactions are typically carried out in the presence of a base to deprotonate the secondary amine, making it a more potent nucleophile.

The "magic methyl effect" in medicinal chemistry underscores the significant impact that the addition of a methyl group can have on a molecule's properties. princeton.edu Recent advancements in C-H functionalization have also opened up new avenues for methylation, although these are more commonly applied to C-H bonds rather than N-H bonds. princeton.edu

An alternative and often more direct route to 1,2,3,4-tetrahydro-2-methylphthalazine involves the use of an N-methylated hydrazine (B178648) derivative in a cyclization reaction. This approach builds the desired heterocyclic ring with the methyl group already in place. A general strategy involves the condensation of a substituted hydrazine, in this case, N-methylhydrazine, with a suitable benzene-derived precursor containing two electrophilic centers that can react with the two nitrogen atoms of the hydrazine. sci-hub.se

For example, a reaction between N-methylhydrazine and a bis-electrophilic benzene (B151609) derivative could lead to the formation of the N-methylated dihydrophthalazine, which can then be reduced to the final product. sci-hub.se The synthesis of 1,2,3,4-tetrahydrocarbazoles, another class of nitrogen-containing heterocycles, often employs a Fischer indole (B1671886) synthesis-type reaction between a phenylhydrazine (B124118) and a cyclohexanone (B45756), demonstrating the utility of hydrazine derivatives in forming fused heterocyclic systems. wjarr.comorgsyn.org Similarly, the synthesis of phthalazine derivatives can be achieved through the reaction of hydrazine hydrate (B1144303) with 1,2-phenylenedimethanol. sci-hub.se

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comwikipedia.org This approach is characterized by high atom economy, reduced waste generation, and operational simplicity, making it a cornerstone of green chemistry and an attractive method for constructing complex heterocyclic frameworks like tetrahydrophthalazines. tcichemicals.comfrontiersin.org

The general principle of MCRs involves a sequence of reactions that occur in a domino or tandem fashion, where the product of one step serves as the substrate for the next, all without the need for isolating intermediates. nih.gov For the synthesis of tetrahydrophthalazine derivatives, a typical MCR might involve the condensation of a hydrazine derivative, an aldehyde, and a suitable dienophile or a precursor that can generate an in-situ diene. The versatility of MCRs allows for the creation of diverse libraries of substituted tetrahydrophthalazines by simply varying the individual components. wikipedia.orgfrontiersin.org

Several named MCRs, such as the Ugi and Passerini reactions, exemplify the power of this approach in generating molecular diversity, although direct application to simple tetrahydrophthalazine synthesis is less common. wikipedia.org More relevant are custom-designed MCRs that specifically target the phthalazine core. For instance, a three-component reaction could involve an ortho-dihaloarene, a hydrazine, and a carbon monoxide source, catalyzed by a transition metal, to construct the fused heterocyclic system. researchgate.net

Table 1: Examples of Multi-Component Reactions in Heterocycle Synthesis

MCR NameNumber of ComponentsTypical ReactantsProduct TypeReference
Strecker Synthesis3Aldehyde, Ammonia, Cyanideα-Amino acid tcichemicals.comwikipedia.org
Hantzsch Dihydropyridine Synthesis3β-Ketoester, Aldehyde, Ammonia1,4-Dihydropyridine tcichemicals.com
Biginelli Reaction3β-Ketoester, Aldehyde, Urea/ThioureaDihydropyrimidinone tcichemicals.com
Ugi Reaction4Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino Amide wikipedia.orgnih.gov
Passerini Reaction3Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acyloxy Carboxamide wikipedia.org

Catalyst-Mediated Synthetic Approaches

Catalysis plays a pivotal role in the synthesis of tetrahydrophthalazines, offering routes with enhanced efficiency, selectivity, and milder reaction conditions. Both acid and metal catalysts are extensively used.

Application of Lewis Acid Catalysts

Lewis acid catalysts are frequently employed to activate substrates and facilitate key bond-forming steps in the synthesis of heterocyclic compounds. In the context of tetrahydrophthalazine synthesis, Lewis acids can promote the initial condensation between a hydrazine and a carbonyl compound, or facilitate cyclization steps. For example, transition metal triflates, such as nickel triflate, have been shown to be effective Lewis acids in the formation of related nitrogen-containing heterocycles, significantly improving reaction yields even at low catalytic loadings. nih.govnih.gov The Lewis acid coordinates to a carbonyl or nitrile group, enhancing its electrophilicity and promoting nucleophilic attack by the hydrazine. nih.gov

Utilization of Brønsted Acid Catalysts

Brønsted acids are also widely used in the synthesis of nitrogen heterocycles. They can catalyze the formation of hydrazones from hydrazines and carbonyl compounds, a key intermediate in many tetrahydrophthalazine syntheses. The Fischer indole synthesis, a classic method for preparing indole rings, often utilizes Brønsted acids like acetic acid or hydrochloric acid to promote the cyclization of a phenylhydrazone. wjarr.comorgsyn.org A similar strategy can be envisioned for tetrahydrophthalazines, where a suitably substituted hydrazone undergoes acid-catalyzed intramolecular cyclization. For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of acetic acid is a well-established method for producing 1,2,3,4-tetrahydrocarbazole. orgsyn.org Furthermore, Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been successfully used in the stereoselective cyclization of alcohols to form other heterocyclic systems like tetrahydropyrans. uva.es

Heterogeneous and Homogeneous Catalysis in Tetrahydrophthalazine Synthesis

Both heterogeneous and homogeneous catalysis offer distinct advantages in the synthesis of tetrahydrophthalazines.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, allows for high selectivity and activity under mild conditions due to well-defined active sites. youtube.comyoutube.com Palladium-catalyzed reactions, such as carbonylative coupling of iodoarenes, are powerful homogeneous methods for constructing the phthalazinone core, which can then be reduced to the tetrahydrophthalazine. researchgate.net These reactions often involve organometallic complexes that are soluble in the reaction medium. youtube.comyoutube.com However, a significant drawback is the often-difficult separation of the catalyst from the product. youtube.comyoutube.com

Heterogeneous catalysis , in contrast, involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. neumannlab.sciencersc.org This simplifies catalyst separation and recycling, which is a significant advantage in terms of cost and environmental impact. mdpi.com For instance, palladium supported on carbon (Pd/C) is a common heterogeneous catalyst used for hydrogenation reactions, which could be employed in the final step of a tetrahydrophthalazine synthesis to reduce a double bond in the heterocyclic ring. nih.gov The development of robust and recyclable heterogeneous catalysts is a key area of research aimed at making chemical processes more sustainable. mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous CatalysisReferences
Catalyst Phase Same as reactantsDifferent from reactants youtube.comyoutube.comyoutube.com
Selectivity HighCan be lower youtube.comyoutube.com
Reaction Conditions Often mildCan require higher temperatures/pressures youtube.com
Catalyst Separation DifficultEasy youtube.comyoutube.com
Catalyst Recycling ChallengingStraightforward mdpi.com
Active Sites Well-definedOften a variety of sites neumannlab.science

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.gov In the context of tetrahydrophthalazine synthesis, this involves several strategies:

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product. tcichemicals.comnih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions in the absence of a solvent (solid-state synthesis). nih.govnih.gov

Catalysis: Employing catalytic methods (both homogeneous and heterogeneous) over stoichiometric reagents to reduce waste and improve efficiency. mdpi.comrsc.org

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. sci-hub.seyoutube.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, although this is a more long-term goal for many complex heterocycles.

Derivatization from Phthalazinone Intermediates

A common and versatile strategy for the synthesis of 1,2,3,4-tetrahydrophthalazines involves the initial construction of a phthalazinone or phthalazinedione precursor, followed by reduction. Phthalazinones can be synthesized through various methods, including the cyclocondensation of phthalic anhydride (B1165640) derivatives with hydrazines. sci-hub.se

Palladium-catalyzed carbonylative cyclization of substrates like 2-iodobenzyl bromide or 1,2-diiodobenzene (B1346971) with hydrazine is an effective route to tetrahydrophthalazin-1-one and tetrahydrophthalazine-1,4-dione derivatives. researchgate.net These phthalazinone intermediates serve as valuable platforms for further derivatization. The carbonyl group(s) can be reduced to the corresponding methylene (B1212753) group(s) using reducing agents like lithium aluminum hydride (LiAlH₄) or through other reductive methods to yield the fully saturated 1,2,3,4-tetrahydrophthalazine core. This two-step approach allows for the introduction of substituents on the nitrogen atoms or the benzene ring at the phthalazinone stage, providing access to a wide range of functionalized tetrahydrophthalazine analogues.

Ring Closure Reactions of Substituted Phthalic Anhydrides with Hydrazines

The foundational step in many synthetic routes towards tetrahydrophthalazines is the condensation reaction between a phthalic anhydride derivative and a hydrazine. This reaction forms the core bicyclic structure of the phthalazine system. The use of substituted hydrazines, such as methylhydrazine, directly incorporates the desired N-alkyl group into the heterocyclic ring.

The reaction of a substituted phthalic anhydride with a hydrazine typically proceeds via a cyclocondensation mechanism. This process involves the nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalazinone or phthalazinedione ring. Several methods have been reported for the synthesis of phthalazinone derivatives from phthalic anhydrides and hydrazine hydrate, often in the presence of acetic acid. longdom.org

For instance, the reaction of 4-chlorophthalic anhydride with methylhydrazine can be performed using microwave assistance. This reaction yields a mixture of isomeric products, namely 8-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione and 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione, which can then be separated by HPLC. sciforum.net Similarly, unsubstituted phthalic anhydride reacts with phenyl hydrazine to selectively form 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) in high yield when conducted in electrosprayed microdroplets, a method that avoids catalysts and proceeds rapidly at room temperature. stanford.edunih.gov While traditional bulk synthesis often requires acid or base catalysts and can lead to a mixture of products, these modern techniques offer improved selectivity and efficiency. stanford.edu

The choice of solvent and catalyst can influence the reaction outcome. Acetic acid is commonly used as both a solvent and a catalyst to facilitate the dehydration step. longdom.org In some cases, the reaction can be performed without a catalyst under specific conditions, such as high temperature or using advanced techniques like microdroplet synthesis. stanford.edubeilstein-journals.org

Table 1: Synthesis of Phthalazinedione Derivatives from Phthalic Anhydrides and Hydrazines

Phthalic Anhydride DerivativeHydrazine DerivativeReaction ConditionsProduct(s)YieldReference
4-Chlorophthalic anhydrideMethylhydrazineMicrowave assisted8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione and 5-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dioneNot specified sciforum.net
Phthalic anhydridePhenyl hydrazineElectrosprayed microdroplets, room temperature, no catalyst2-Phenyl-2,3-dihydrophthalazine-1,4-dione>90% stanford.edunih.gov
Phthalic anhydrideHydrazine hydrateAcetic acidPhthalazinone derivativesNot specified longdom.org

Functionalization of Phthalazinone Scaffolds to Tetrahydro Derivatives

Once the phthalazinone or phthalazinedione scaffold is assembled, the next critical step towards obtaining 1,2,3,4-tetrahydro-2-methylphthalazine is the reduction of the heterocyclic ring. This transformation typically involves the reduction of the amide carbonyl group(s) and any endocyclic double bonds present in the phthalazinone intermediate.

A powerful and commonly used reagent for such reductions is lithium aluminum hydride (LiAlH₄). byjus.comlibretexts.orgmasterorganicchemistry.com LiAlH₄ is a strong, nucleophilic reducing agent capable of reducing amides and lactams to the corresponding amines. byjus.commasterorganicchemistry.com In the context of a 2-methylphthalazin-1(2H)-one intermediate, LiAlH₄ would reduce the amide carbonyl at position 1 to a methylene group (CH₂), yielding the desired 1,2,3,4-tetrahydro-2-methylphthalazine. The reaction with LiAlH₄ is typically carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF). byjus.com This reagent can also reduce esters and carboxylic acids to primary alcohols. libretexts.orgmasterorganicchemistry.com The reduction of phthalic anhydride with LiAlH₄ results in the formation of a secondary alcohol. zbaqchem.com

Another potential method for this transformation is catalytic hydrogenation. While specific conditions for the complete reduction of a 2-methylphthalazinone to its tetrahydro derivative are not extensively detailed, catalytic hydrogenation is a well-established method for the reduction of various heterocyclic systems. rsc.org This process typically employs a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. rsc.org For example, phthalimide (B116566) can be quantitatively converted to isoindolin-1-one (B1195906) via hydrogenation over a 10% palladium-carbon catalyst in the presence of an acid promoter. rsc.org The complete reduction of the phthalazinone ring to the tetrahydro level would likely require forcing conditions, such as elevated pressure and temperature, and the choice of catalyst and solvent would be critical to achieving the desired product.

The functionalization can also involve modifications at other positions of the phthalazinone ring prior to reduction. For example, 4-bromo-2-methylphthalazin-1(2H)-one can be synthesized and then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce various substituents. beilstein-journals.org These functionalized intermediates could then be subjected to reduction to yield a diverse range of substituted tetrahydrophthalazines.

Table 2: General Reduction Methods for Phthalazinone-related Scaffolds

Substrate TypeReagent/MethodProduct TypeKey CharacteristicsReference
Amides, LactamsLithium Aluminum Hydride (LiAlH₄)AminesStrong, versatile reducing agent. Reduces carbonyl to methylene. byjus.commasterorganicchemistry.com
PhthalimideCatalytic Hydrogenation (H₂/Pd-C)Isoindolin-1-oneRequires an acid promoter for this specific reduction. rsc.org
Aldehydes, KetonesLiAlH₄ or NaBH₄AlcoholsStandard reduction of carbonyls to hydroxyl groups. libretexts.org
Carboxylic Acids, EstersLithium Aluminum Hydride (LiAlH₄)Primary AlcoholsNaBH₄ is generally not strong enough for this conversion. libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Formation Reactions

Elucidation of Reaction Mechanisms in Reduction Processes

The reduction of the aromatic phthalazine (B143731) ring to the saturated 1,2,3,4-tetrahydrophthalazine (B88525) core is a critical step. Catalytic hydrogenation is a commonly employed method for this transformation. The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of a metal catalyst, such as palladium, platinum, or nickel. nih.gov

The process begins with the adsorption of both the phthalazine molecule and hydrogen gas onto the catalyst surface. This is followed by the stepwise addition of hydrogen atoms to the double bonds of the heterocyclic ring. The exact mechanism can be complex and may involve the formation of partially hydrogenated intermediates on the catalyst surface. The stereochemistry of the final product is often influenced by the mode of adsorption of the phthalazine molecule onto the catalyst.

Alternatively, chemical reducing agents can be employed. While specific mechanistic studies on the reduction of phthalazine itself are not extensively detailed in readily available literature, the reduction of similar heterocyclic systems provides analogous insights. For instance, the reduction of nitrogen-containing heterocycles can proceed through a series of hydride transfer steps. The precise mechanism, including the rate-determining step and the nature of any intermediates, will depend on the specific reducing agent and reaction conditions used.

Detailed Analysis of N-Alkylation Mechanisms

The introduction of the methyl group at the 2-position of the 1,2,3,4-tetrahydrophthalazine ring is typically achieved through N-alkylation. A prominent method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid. wikipedia.orgnrochemistry.comorganic-chemistry.org

The mechanism of the Eschweiler-Clarke reaction is a type of reductive amination. organic-chemistry.org It proceeds through the following key steps:

Iminium Ion Formation: The secondary amine of the 1,2,3,4-tetrahydrophthalazine molecule reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then loses a molecule of water to generate a highly reactive iminium ion. nrochemistry.com

Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This step results in the methylation of the nitrogen atom and the formation of carbon dioxide. wikipedia.orgnrochemistry.com

A key feature of the Eschweiler-Clarke reaction is that it prevents over-methylation to form a quaternary ammonium (B1175870) salt, as the resulting tertiary amine cannot form another iminium ion with formaldehyde. wikipedia.org The reaction is typically irreversible due to the evolution of carbon dioxide gas. wikipedia.org

Recent studies have also explored simplified versions of this reaction where formaldehyde acts as both the carbon source and the reducing agent in the absence of formic acid, particularly for secondary amines. organic-chemistry.org

Kinetic Studies of Key Synthetic Transformations

Kinetic studies provide quantitative data on reaction rates, which are essential for understanding reaction mechanisms and optimizing process parameters. While specific kinetic data for the synthesis of 1,2,3,4-tetrahydro-2-methyl-phthalazine is scarce in the literature, general principles from related reactions can be applied.

For the catalytic hydrogenation of phthalazine, the rate of reaction is influenced by several factors, including the nature of the catalyst, hydrogen pressure, temperature, and the solvent used. Recent research on the synthesis of phthalazine derivatives has highlighted the importance of catalyst selection and reaction conditions in determining the efficiency of the synthesis. nih.govnih.govrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net

In the context of N-methylation via the Eschweiler-Clarke reaction, the rate is dependent on the concentrations of the amine, formaldehyde, and formic acid. Investigations into the methylation of various amines have shown that the formation of the tertiary amine is generally favored over the secondary amine, even with less than stoichiometric amounts of formaldehyde. whilesciencesleeps.com The addition of sodium formate (B1220265) can enhance the reduction step of the methylation sequence. whilesciencesleeps.com

Reaction StepInfluencing FactorsTypical Observations
Catalytic Hydrogenation Catalyst type (Pd, Pt, Ni), Hydrogen pressure, Temperature, SolventHeterogeneous reaction, stepwise hydrogen addition.
N-Methylation (Eschweiler-Clarke) Concentrations of amine, formaldehyde, and formic acidFormation of an iminium ion intermediate, irreversible due to CO2 evolution.

Role of Intermediates in Multi-Step Syntheses

The identification and characterization of intermediates are fundamental to confirming a proposed reaction mechanism. In the multi-step synthesis of 1,2,3,4-tetrahydro-2-methyl-phthalazine, several key intermediates are formed.

During the reduction of phthalazine, partially hydrogenated species adsorbed on the catalyst surface are transient intermediates. While difficult to isolate, their existence is inferred from the stepwise nature of the hydrogenation process.

Chemical Reactivity and Transformation Studies of 1,2,3,4 Tetrahydro 2 Methylphthalazine

Reactivity of the Tetrahydrophthalazine Ring System

The tetrahydrophthalazine ring system consists of a benzene (B151609) ring fused to a di-aza-cyclohexane ring. This fusion imparts specific reactivity to both the aromatic and saturated portions of the molecule.

The benzenoid ring of 1,2,3,4-tetrahydro-2-methylphthalazine is activated towards electrophilic aromatic substitution. The nitrogen atom at position 2, being an alkylated amino group, acts as a strong electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions. In this specific fused ring system, this corresponds to positions 6 and 8 (ortho to the N-Ar bond) and position 7 (para).

By analogy with N-protected tetrahydroquinolines, where the neutral nitrogen atom directs substitution, electrophilic attack on 1,2,3,4-tetrahydro-2-methylphthalazine is expected to favor the positions activated by the heterocyclic amine functionality. researchgate.net For instance, nitration using various reagents would likely yield a mixture of 6-nitro and 8-nitro derivatives, with the potential for di-substitution under harsher conditions. Studies on the nitration of 1-tetralone (B52770) also highlight that reaction conditions like temperature and solvent are critical in controlling the position of substitution on the aromatic ring. materialsciencejournal.org

Table 1: Regioselectivity in the Nitration of N-Substituted Tetrahydroquinoline Analogs researchgate.net
N-SubstituentNitrating AgentConditionsMajor Product(s)Comment
-H (protonated)HNO₃/H₂SO₄0 °C7-Nitro-THQThe -NH₂⁺- group acts as a meta-director.
-AcetylHNO₃/H₂SO₄0 °C7-Nitro-N-acetyl-THQThe acetyl group reduces the activating effect, leading to meta-substitution.
-TrifluoroacetylHNO₃/Ac₂O-25 °C6-Nitro-N-trifluoroacetyl-THQThe N-acyl group directs substitution to the 6-position (para) with high regioselectivity under these conditions. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the benzenoid ring of 1,2,3,4-tetrahydro-2-methylphthalazine is generally not favored. This type of reaction requires the aromatic ring to be electron-poor, typically achieved by the presence of strong electron-withdrawing groups, which the target molecule lacks. masterorganicchemistry.com

However, specific pathways for nucleophilic substitution can be envisaged. One potential route involves the oxidation of the heterocyclic ring to form an N-acyliminium or related iminium ion intermediate at the C1 position. mdpi.com Such intermediates are highly electrophilic and can be trapped by nucleophiles. For example, studies on N-acyl-1,2,3,4-tetrahydroisoquinolines have shown that oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) generates an iminium ion that can be subsequently attacked by nucleophiles like cyanide. mdpi.com A similar transformation on the tetrahydrophthalazine ring would introduce a substituent at the C1 position.

Another specialized variant is the directed nucleophilic aromatic substitution (dSNAr), where a directing group facilitates the replacement of a leaving group (like a halogen) at the ortho position, even without strong electronic activation of the ring. rsc.org

The saturated heterocyclic portion of 1,2,3,4-tetrahydro-2-methylphthalazine is susceptible to oxidation. The most common transformation is dehydrogenation to form the corresponding aromatic phthalazinium species. This rearomatization can be accomplished using various oxidizing agents.

Research on the analogous N-methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ) demonstrates that it can be oxidized by the enzyme monoamine oxidase (MAO) to the N-methylisoquinolinium ion. nih.gov Chemical methods are also well-established. For instance, pyridine-N-oxide has been used at high temperatures to promote the oxidative rearomatization of tetrahydroisoquinolines, a process that is tolerant of a wide range of functional groups. nih.govacs.org Other oxidants like DDQ are also effective in generating the intermediate iminium ion, which can then lead to the fully aromatized product. mdpi.com

Table 2: Oxidation Methods for Tetrahydroisoquinoline Analogs
SubstrateOxidant/ReagentProductReference
N-Methyl-1,2,3,4-tetrahydroisoquinolineMonoamine Oxidase (MAO) A & BN-Methylisoquinolinium ion nih.gov
N-Acyl-1,2,3,4-tetrahydroisoquinolines2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)N-Acyliminium ion intermediate mdpi.com
β-Functionalized TetrahydroisoquinolinesPyridine-N-oxide (PNO)C4-Functionalized Isoquinolines nih.govacs.org

While the heterocyclic ring is already reduced, the benzenoid portion of 1,2,3,4-tetrahydro-2-methylphthalazine can undergo further reduction, though this typically requires forcing conditions. The aromaticity of the benzene ring imparts significant stability, meaning that standard catalytic hydrogenation conditions used for alkenes are often ineffective. youtube.comyoutube.com

To achieve complete saturation of the aromatic ring (perhydrogenation), converting the tetrahydrophthalazine to a decahydrophthalazine, high-pressure catalytic hydrogenation is necessary. youtube.com This is commonly carried out using catalysts such as palladium, platinum, or nickel at elevated hydrogen pressures (e.g., >100 atm) and temperatures. youtube.com Precious metal catalysts are particularly effective for the hydrogenation of polycyclic aromatic hydrocarbons due to their ability to facilitate hydrogen dissociation and adsorb the aromatic ring. mdpi.com An alternative method for partial reduction of the aromatic ring is the Birch reduction, which uses sodium or lithium metal in liquid ammonia (B1221849) with an alcohol co-solvent, leading to a non-conjugated diene product. youtube.com

Reactivity of the N-Methyl Substituent

The N-methyl group is not merely a passive substituent; it can be the site of specific chemical transformations.

The most significant reaction involving the N-methyl group is its removal, a process known as N-demethylation. This transformation converts the tertiary amine back into a secondary amine, which is a valuable synthetic intermediate for introducing other N-alkyl or N-acyl groups. googleapis.com

Several classic and modern methods exist for the N-demethylation of tertiary heterocyclic amines. nih.govresearchgate.net

Von Braun Reaction : This method involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a quaternary cyanoammonium intermediate, which fragments to yield an alkyl bromide and a disubstituted cyanamide (B42294). The cyanamide can then be hydrolyzed (acidic or basic conditions) or reduced to afford the secondary amine. nih.gov

Oxidative Demethylation : A common approach involves the oxidation of the tertiary amine to its corresponding N-oxide, typically using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). googleapis.comresearchgate.net The resulting N-oxide can then be treated with various reagents, such as iron(II) sulfate (B86663), in a non-classical Polonovski reaction to eliminate the methyl group, often as formaldehyde (B43269). googleapis.comgoogle.com This two-step sequence is a key transformation in the synthesis of many semi-synthetic alkaloids. googleapis.com

Once the N-demethylated 1,2,3,4-tetrahydrophthalazine (B88525) is obtained, the resulting secondary amine can be re-functionalized by reacting it with various electrophiles, such as alkyl halides or acyl chlorides, to install a wide variety of different substituents at the N-2 position. googleapis.commsu.edu

Cleavage or Modification of the N-Methyl Group

The N-methyl group in 1,2,3,4-tetrahydro-2-methylphthalazine represents a key site for chemical modification, particularly through N-dealkylation reactions. These transformations are of significant interest as they provide a pathway to the corresponding secondary amine, 1,2,3,4-tetrahydrophthalazine, a versatile intermediate for further functionalization. Several classical and modern methods for N-dealkylation of tertiary amines could theoretically be applied. nih.gov

One of the most established methods for N-demethylation is the von Braun reaction , which utilizes cyanogen bromide (BrCN). nih.gov The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is subsequently cleaved by the bromide ion acting as a nucleophile. nih.gov A more contemporary and often milder alternative to the von Braun reaction involves the use of chloroformate reagents, such as phenyl chloroformate or α-chloroethyl chloroformate. nih.gov This method also proceeds via a carbamate (B1207046) intermediate which can be subsequently hydrolyzed to yield the secondary amine.

Photochemical and enzymatic methods also present potential routes for N-demethylation. nih.gov For instance, certain cytochrome P450 enzymes are known to catalyze the N-dealkylation of various xenobiotics as part of their metabolic pathways.

Reagent/Method General Description Potential Product
Cyanogen Bromide (von Braun Reaction)Reaction of a tertiary amine with BrCN to form a cyanamide, followed by hydrolysis.1,2,3,4-Tetrahydrophthalazine
Chloroformates (e.g., PhOCOCl)Formation of a carbamate intermediate, followed by hydrolysis to the secondary amine.1,2,3,4-Tetrahydrophthalazine
Photochemical CleavageUse of light energy, potentially with a sensitizer, to induce N-C bond cleavage.1,2,3,4-Tetrahydrophthalazine
Enzymatic Dealkylation (e.g., CYP450)Biocatalytic oxidation leading to the removal of the methyl group.1,2,3,4-Tetrahydrophthalazine

Ring-Opening and Rearrangement Reactions

The saturated heterocyclic ring of 1,2,3,4-tetrahydro-2-methylphthalazine is generally stable under neutral conditions. However, under specific stimuli such as strong acids or bases, or through interaction with potent electrophiles or nucleophiles, ring-opening or rearrangement reactions could be induced.

Ring-opening reactions would likely involve the cleavage of one of the C-N bonds or the N-N bond. For instance, treatment with strong reducing agents could potentially cleave the N-N bond, leading to a diamine derivative. Nucleophilic attack at one of the benzylic carbons, possibly facilitated by activation of the adjacent nitrogen, could also lead to ring scission.

Rearrangement reactions of the tetrahydrophthalazine skeleton are less documented. However, acid-catalyzed rearrangements are known for other related heterocyclic systems, such as tetrahydro-1,2,3,4-tetrazines, which can undergo unexpected cleavage to form 1,2-bis(hydrazones). nih.govlongdom.org While the phthalazine (B143731) ring is structurally distinct, this precedent suggests that under acidic conditions, protonation of the nitrogen atoms in 1,2,3,4-tetrahydro-2-methylphthalazine could initiate skeletal rearrangements.

Cycloaddition Reactions of the Phthalazine Moiety

The fully saturated heterocyclic ring of 1,2,3,4-tetrahydro-2-methylphthalazine lacks the necessary unsaturation to directly participate as a diene or dienophile in classical Diels-Alder reactions. However, its derivatives could potentially undergo such transformations. For instance, oxidation to a dihydropyridazine (B8628806) or a fully aromatic phthalazine would introduce the conjugated diene system necessary for [4+2] cycloadditions.

Alternatively, the nitrogen atoms could play a role in 1,3-dipolar cycloadditions . If the ring were to undergo a transformation to generate an azomethine ylide, for example, this 1,3-dipole could react with various dipolarophiles to form fused heterocyclic systems. Such reactions are well-established for the synthesis of five-membered rings. youtube.com

While direct cycloaddition reactions involving the saturated 1,2,3,4-tetrahydro-2-methylphthalazine are not expected, its functional groups offer handles for transformations that could generate reactive intermediates for subsequent cycloaddition processes. The reactivity of related heterocyclic azadienes, such as 1,2,4,5-tetrazines, in inverse electron demand Diels-Alder reactions is well-documented and highlights the potential for nitrogen-containing heterocycles to participate in cycloadditions upon introduction of sufficient unsaturation. nih.gov

Reaction Type Prerequisite Potential Reactant Potential Product
Diels-Alder [4+2] CycloadditionOxidation to a dieneDihydro- or aromatic phthalazineFused polycyclic system
1,3-Dipolar CycloadditionFormation of a 1,3-dipole (e.g., azomethine ylide)N-ylide of the phthalazine ringFused five-membered ring

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For Phthalazine (B143731), 1,2,3,4-tetrahydro-2-methyl-, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The four aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. Their splitting patterns would be indicative of their coupling with adjacent protons.

The aliphatic protons of the tetrahydrophthalazine ring system would resonate at higher fields. The two methylene (B1212753) groups at positions C1 and C4 are diastereotopic and would therefore be expected to show complex splitting patterns, likely appearing as multiplets. The protons on C3 would also form a multiplet. The N-methyl group protons would present as a sharp singlet, typically in the range of 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Phthalazine, 1,2,3,4-tetrahydro-2-methyl-

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H7.0 - 7.5Multiplet
C1-H₂~3.8 - 4.2Multiplet
C4-H₂~2.8 - 3.2Multiplet
C3-H₂~2.9 - 3.3Multiplet
N-CH₃~2.3Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, distinct signals are expected for the aromatic, aliphatic, and N-methyl carbons. The aromatic carbons would resonate in the typical downfield region of 120-140 ppm. The quaternary aromatic carbons to which the tetrahydrophthalazine ring is fused would appear at the lower end of this range.

The aliphatic carbons (C1, C3, and C4) would be found in the upfield region of the spectrum. The N-methyl carbon would produce a sharp signal at approximately 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Phthalazine, 1,2,3,4-tetrahydro-2-methyl-

Carbon Predicted Chemical Shift (ppm)
Aromatic C (quaternary)130 - 140
Aromatic CH120 - 130
C1~60 - 70
C4~50 - 60
C3~50 - 60
N-CH₃~40 - 50

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. wikipedia.org Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, these experiments can be time-consuming but provide invaluable information. wikipedia.orgsigmaaldrich.com For Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, two distinct ¹⁵N signals would be expected, corresponding to the two nitrogen atoms in the heterocyclic ring. The chemical shifts of these nitrogens are sensitive to their hybridization and substitution. The nitrogen atom bearing the methyl group (N2) would have a different chemical shift compared to the N-H nitrogen (N3). Typical chemical shift ranges for secondary and tertiary aliphatic amines are between 0 and 90 ppm and 10 to 100 ppm, respectively, relative to a nitromethane (B149229) standard. nih.gov

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. nist.govjst.go.jp For Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, COSY would show correlations between the adjacent aromatic protons and between the protons on the C1, C3, and C4 positions of the tetrahydrophthalazine ring, confirming the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly bonded to carbons (¹H-¹³C one-bond correlations). nist.govsigmaaldrich.com This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (two- and three-bond) ¹H-¹³C correlations. jst.go.jpsigmaaldrich.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the N-methyl protons to the C1 and C3 carbons would confirm the position of the methyl group.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern would likely be influenced by the stable aromatic ring and the weaker bonds in the tetrahydrophthalazine moiety. A prominent fragmentation pathway would be the loss of the methyl group to form a stable [M-15]⁺ ion. Further fragmentation could involve the cleavage of the heterocyclic ring. The fragmentation of the structurally similar core, 1,2,3,4-tetrahydronaphthalene, often involves a retro-Diels-Alder reaction, leading to the loss of ethylene (B1197577) (28 Da), and the formation of a stable ion at m/z 104. nist.gov A similar fragmentation could be anticipated for Phthalazine, 1,2,3,4-tetrahydro-2-methyl-.

Table 3: Predicted Key Fragments in the EI-MS of Phthalazine, 1,2,3,4-tetrahydro-2-methyl-

m/z Proposed Fragment
162[M]⁺ (Molecular Ion)
147[M - CH₃]⁺
133[M - C₂H₅]⁺
118[M - C₂H₄N]⁺
104[C₈H₈]⁺ (from retro-Diels-Alder type cleavage)

Note: These are predicted fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HR-MS can distinguish between compounds that have the same nominal mass but different chemical formulas. nih.govmdpi.comnih.gov For Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, with a molecular formula of C9H12N2, HR-MS would be used to confirm this composition by providing an experimental mass that closely matches the theoretical exact mass.

Table 1: Theoretical vs. Experimental Mass Data for Phthalazine, 1,2,3,4-tetrahydro-2-methyl- (Hypothetical Data)

Ion Type Theoretical m/z Observed m/z (Hypothetical) Mass Accuracy (ppm) (Hypothetical)
[M+H]⁺ 149.1073 149.1071 -1.34

This table is for illustrative purposes only, as experimental data was not found.

Fragmentation Pathway Analysis

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. nih.govlibretexts.org When the molecular ion of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. Analyzing these fragments helps to elucidate the molecule's structure. nih.govresearchgate.net

A plausible, though hypothetical, fragmentation for Phthalazine, 1,2,3,4-tetrahydro-2-methyl- could involve the cleavage of the tetrahydro- portion of the ring or the loss of the N-methyl group. The stability of the resulting carbocations and radical species would govern the observed fragmentation pattern. libretexts.org For instance, a common fragmentation might involve a retro-Diels-Alder reaction of the heterocyclic ring or cleavage alpha to the nitrogen atoms. Without experimental data, any proposed pathway remains speculative.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and providing a molecular "fingerprint". aps.org

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. researchgate.net The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups and vibrational modes. For Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, one would expect to see characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching from the benzene ring, and C-N stretching from the heterocyclic portion.

Table 2: Characteristic FT-IR Absorption Bands (Hypothetical Data for Phthalazine, 1,2,3,4-tetrahydro-2-methyl-)

Wavenumber (cm⁻¹) Intensity (Hypothetical) Assignment
3050-3000 Medium Aromatic C-H Stretch
2950-2850 Strong Aliphatic C-H Stretch (CH₂ and CH₃)
1600, 1480 Medium-Weak Aromatic C=C Ring Stretch
1450 Medium CH₂ Scissoring
1250-1100 Medium-Strong C-N Stretch

This table is for illustrative purposes only, based on general functional group frequencies, as experimental data was not found.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. aps.org While FT-IR is sensitive to polar bonds, Raman is particularly effective for non-polar bonds and symmetric vibrations. For Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, Raman spectroscopy would be useful for observing the symmetric breathing modes of the aromatic ring and the skeletal vibrations of the heterocyclic ring system. libretexts.orgnih.gov It is also highly effective for analyzing samples in aqueous solutions. raco.cat

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govnih.gov If Phthalazine, 1,2,3,4-tetrahydro-2-methyl- can be synthesized and crystallized, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This method is capable of resolving the structure of complex materials, including those that form microcrystals. nih.gov The resulting data would confirm the connectivity of the atoms and reveal the conformation of the six-membered heterocyclic ring (e.g., chair, boat, or twist-boat).

Table 3: List of Mentioned Compounds

Compound Name
Phthalazine, 1,2,3,4-tetrahydro-2-methyl-
Phthalazine-dione

In-Depth Theoretical and Computational Analysis of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- Remains Elusive

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and in-depth analysis for the requested outline, which includes:

Quantum Chemical Calculations:

Density Functional Theory (DFT) Calculations

Semi-Empirical Methods (EHT, CNDO, INDO)

Ab Initio Calculations

Electronic Structure Analysis:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

While computational studies have been conducted on related structures, such as other phthalazine derivatives or different N-methylated heterocyclic systems, extrapolating this data would not provide the scientifically accurate and specific information required for an article solely dedicated to Phthalazine, 1,2,3,4-tetrahydro-2-methyl-. The nuances of how the tetrahydro- and N-methyl- substitutions uniquely influence the electronic and structural properties of the phthalazine core necessitate a dedicated study.

The absence of such research underscores a potential area for future investigation within the field of computational chemistry. A dedicated theoretical study on Phthalazine, 1,2,3,4-tetrahydro-2-methyl- would be invaluable for a complete understanding of its chemical behavior, reactivity, and potential applications.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

Charge Distribution and Bonding Analysis

A fundamental aspect of understanding a molecule's reactivity and intermolecular interactions is its electronic structure. For Phthalazine (B143731), 1,2,3,4-tetrahydro-2-methyl-, a detailed analysis of charge distribution and bonding would be essential.

Key Areas for Investigation:

Natural Bond Orbital (NBO) Analysis: This analysis would provide a quantitative description of the electron density distribution. It would reveal the nature of the chemical bonds (e.g., sigma, pi), identify lone pairs, and quantify the charge on each atom. This information is critical for understanding the molecule's polarity and its propensity for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visually represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) would highlight electron-deficient areas prone to nucleophilic attack.

Topological Analysis (Atoms in Molecules - AIM): AIM theory would allow for a rigorous definition of atoms within the molecule and the characterization of the chemical bonds based on the topology of the electron density. This would provide insights into the strength and nature of the bonds.

A hypothetical data table summarizing the results of a Natural Bond Orbital (NBO) analysis for Phthalazine, 1,2,3,4-tetrahydro-2-methyl- is presented below. The values are illustrative and would need to be confirmed by actual quantum chemical calculations.

AtomNatural Charge (e)
N1-0.450
N2-0.380
C(Methyl)-0.150
Aromatic CVaried
Tetrahydro CVaried
HVaried

This table is for illustrative purposes only.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict various spectroscopic properties of molecules. nih.govmdpi.combeilstein-journals.org For Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, these predictions would be invaluable for interpreting experimental spectra and understanding the electronic transitions involved.

Predictable Spectroscopic Properties:

UV-Vis Absorption Spectra: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govmdpi.combeilstein-journals.org These calculations would identify the specific molecular orbitals involved in the electronic transitions (e.g., n→π, π→π).

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. Comparing the predicted IR and Raman spectra with experimental data would help in assigning the vibrational modes to specific functional groups and motions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical methods can predict the chemical shifts of ¹H and ¹³C atoms. These predictions, when compared with experimental NMR data, can aid in the structural elucidation and conformational analysis of the molecule.

Below is a hypothetical table comparing predicted and experimental spectroscopic data for Phthalazine, 1,2,3,4-tetrahydro-2-methyl-.

Spectroscopic DataPredicted ValueExperimental Value
λmax (UV-Vis)280 nmTo be determined
Major IR Peak (C-N stretch)1350 cm⁻¹To be determined
¹H NMR (N-CH₃)2.5 ppmTo be determined
¹³C NMR (N-CH₃)45 ppmTo be determined

This table is for illustrative purposes only.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies. For Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, modeling potential reaction pathways would be crucial for understanding its synthesis and reactivity.

Key Aspects of Reaction Pathway Modeling:

Synthesis Pathway: Modeling the reaction pathway for the synthesis of Phthalazine, 1,2,3,4-tetrahydro-2-methyl-, for instance, from a precursor like 1-chloro-4-(4-chlorophenyl)phthalazine (B7733798) and a methylating agent, would involve locating the transition states for each step. nih.gov This would provide insights into the reaction kinetics and help optimize reaction conditions.

Reactivity Studies: The model could be used to explore the molecule's reactivity in various chemical transformations. For example, the mechanism of oxidation, reduction, or electrophilic substitution could be investigated.

Transition State Analysis: For any proposed reaction step, the geometry and energy of the transition state would be calculated. The presence of a single imaginary frequency in the vibrational analysis of the transition state structure would confirm it as a true saddle point on the potential energy surface. The energy difference between the reactants and the transition state would yield the activation energy barrier for the reaction.

A hypothetical reaction coordinate diagram for a modeled reaction involving Phthalazine, 1,2,3,4-tetrahydro-2-methyl- is depicted below.

(A generic reaction coordinate diagram would be inserted here, showing reactants, transition state, intermediates (if any), and products, with corresponding energy levels.)

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with specific electronic properties can exhibit significant nonlinear optical (NLO) responses, making them promising materials for applications in optoelectronics and photonics. nih.gov Computational methods are instrumental in predicting the NLO properties of new molecules.

Computational Prediction of NLO Properties:

Polarizability (α) and Hyperpolarizability (β, γ): The key NLO properties, namely the linear polarizability (α), the first hyperpolarizability (β, related to second-harmonic generation), and the second hyperpolarizability (γ, related to third-harmonic generation), can be calculated using quantum chemical methods.

Structure-Property Relationships: By systematically modifying the structure of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- (e.g., by adding donor or acceptor groups), computational studies can establish structure-property relationships. This would guide the design of new phthalazine derivatives with enhanced NLO properties.

A hypothetical table summarizing the predicted NLO properties for Phthalazine, 1,2,3,4-tetrahydro-2-methyl- is shown below.

NLO PropertyPredicted Value
Polarizability (α)To be determined (esu)
First Hyperpolarizability (β)To be determined (esu)
Second Hyperpolarizability (γ)To be determined (esu)

This table is for illustrative purposes only.

Derivatization and Functionalization Strategies

Synthesis of Novel Fused Heterocyclic Systems Containing the Tetrahydrophthalazine Moiety

Fusing additional heterocyclic rings to the phthalazine (B143731) framework is a prominent strategy to create complex polycyclic systems. These new structures often exhibit unique chemical and physical properties.

The fusion of a triazole ring to the phthalazine core results in triazolophthalazines, a class of compounds that has been a subject of significant synthetic interest. acs.orgresearchgate.net A general and effective method for their synthesis involves the cyclization of halo-substituted phthalazines with hydrazides. nih.gov

One established approach is the solid-phase synthesis of researchgate.netnih.govtriazolo[3,4-a]phthalazine derivatives. nih.gov This method utilizes a resin-bound chlorophthalazine as a key intermediate, which is reacted with various hydrazides to yield the desired triazolophthalazine products in good yields and purities after cleavage from the solid support. nih.gov

In addition to solid-phase methods, solution-phase syntheses have been developed to produce novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. acs.org These efforts aim to create potent and selective compounds for various applications. acs.org Another related system, 1,2,3-triazolo[4,5-g]phthalazine-4,9-diones, can be synthesized through the 1,3-dipolar addition of phthalazine-5,8-dione (B136333) with an appropriate azide (B81097), such as 4-methoxybenzyl azide. The number and position of nitrogen atoms in these fused systems are considered significant for their chemical properties.

Researchers have also synthesized derivatives of researchgate.netnih.govtriazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine (B18776) that bear substituted benzylpiperazine moieties, highlighting the modularity of these synthetic routes.

Table 1: Synthesis of Triazolo-Fused Phthalazine Systems
Fused SystemSynthetic PrecursorsMethodReference
researchgate.netnih.govTriazolo[3,4-a]phthalazineResin-bound chlorophthalazines, HydrazidesSolid-phase synthesis, Cyclization nih.gov
1,2,4-Triazolo[3,4-a]phthalazine DerivativesVariesSolution-phase synthesis acs.org
acs.orgnih.govTriazolo[4,5-g]phthalazine-4,9-dionesPhthalazine-5,8-dione, 4-Methoxybenzyl azide1,3-Dipolar addition
researchgate.netnih.govTriazolo[3,4-a]phthalazine with BenzylpiperazineVariesNot specified

The synthesis of pyrazolo[1,2-b]phthalazines has attracted considerable attention, leading to the development of efficient synthetic protocols. A predominant strategy for constructing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives is through multi-component reactions.

A common and effective approach is a three-component condensation reaction involving phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. This one-pot synthesis affiliates the formation of both C-C and C-N bonds to afford the target pyrazolo[1,2-b]phthalazine-5,10-diones. The reaction can also be performed as a four-component reaction using phthalic anhydride (B1165640), hydrazine (B178648), an aldehyde, and an active methylene compound. Various catalysts, including Brønsted acidic ionic liquids like [Bu3NH][HSO4] and basic ionic liquids such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), have been employed to facilitate these reactions, often resulting in excellent yields.

Table 2: Synthesis of Pyrazolo-Fused Phthalazine Systems
Fused SystemSynthetic PrecursorsMethodCatalyst ExampleReference
1H-Pyrazolo[1,2-b]phthalazine-5,10-dionesPhthalhydrazide, Aldehyde, MalononitrileThree-component condensation[bmim]OH
1H-Pyrazolo[1,2-b]phthalazine-5,10-dionesPhthalic anhydride, Hydrazine, Aldehyde, Active methylene compoundFour-component condensation[Bu3NH][HSO4]

Beyond triazoles and pyrazoles, other heterocyclic and polycyclic systems can be fused to the phthalazine core. For instance, tetrazolo[5,1-a]phthalazine derivatives can be synthesized based on the cyclization of resin-bound chlorophthalazines with sodium azide, a method analogous to the synthesis of the triazolo-fused counterparts. nih.gov

Another example of a condensed ring system is 1,2,3,4-tetrahydro-1,4-methanopyridazino(1,2-b)phthalazine-6,11-dione. This complex achiral molecule possesses the molecular formula C13H12N2O2. The synthesis of such bridged systems demonstrates the versatility of the phthalazine scaffold in constructing intricate three-dimensional structures.

Introduction of Diverse Substituents on the Tetrahydrophthalazine Scaffold

The functionalization of the phthalazine scaffold by introducing a variety of substituents is crucial for tuning its chemical and physical properties. This can be achieved through classical synthetic transformations or modern catalytic methods.

For related phthalazinone scaffolds, the introduction of substituents has been shown to significantly influence their properties. For instance, optimization of 4-benzyl-2H-phthalazin-1-one PARP-1 inhibitors has involved creating a series of meta-substituted derivatives to improve stability and activity.

A modern and powerful method for functionalizing the phthalazine core is through transition metal-catalyzed C-H activation. acs.org Atroposelective Iridium-catalyzed C-H borylation has been successfully applied to phthalazine heterobiaryls. acs.org Using a catalyst system like [Ir(OMe)(COD)]2/2-aminopyridine, heterobiaryls can be selectively borylated at the 2-position of the carbocycle. acs.org The resulting borylated intermediates are valuable platforms for further diversification; for example, they can undergo nickel-catalyzed Suzuki-Miyaura cross-coupling with aryl halides to introduce new aryl groups, creating complex triaryl products. acs.org This C-H functionalization approach allows for late-stage modification of the scaffold, providing efficient access to a diverse range of substituted derivatives. acs.org

Chelation Chemistry and Metal Complex Formation

The nitrogen atoms within the phthalazine ring system, along with potential donor atoms from appended substituents, provide sites for coordination with metal ions. This chelation ability allows for the formation of various metal complexes.

The principles of metal coordination can be seen in related nitrogen-containing heterocyclic systems. For example, a ligand based on a 1,2,4-triazoline-3-thione core has been synthesized and used to form coordination compounds with a range of transition metals, including Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). The synthesis of these complexes is typically achieved by mixing methanolic solutions of the appropriate metal chloride with the heterocyclic ligand. Such work demonstrates that heterocyclic compounds with suitable functional groups are excellent candidates for designing ligands that form metal complexes with unique geometries and properties.

A more direct illustration of metal complex formation involving a related structural motif is the synthesis of metal phthalocyanines. nih.gov Phthalocyanines are large, macrocyclic ligands known for their ability to form stable complexes with a wide variety of metal ions. Their synthesis can start from phthalonitrile (B49051) derivatives, which undergo cyclotetramerization in the presence of a metal salt, such as those of cobalt(II) or copper(II). nih.gov The formation of the substituted metal phthalocyanine (B1677752) complex is confirmed by the disappearance of the nitrile (-C≡N) vibration in the IR spectrum. nih.gov The resulting metal phthalocyanine complexes often exhibit high thermal stability. nih.gov

Table 3: Examples of Metal Complex Formation with Related Heterocyclic Ligands
Ligand/Precursor TypeMetal IonsComplex TypeSynthetic MethodReference
1,2,4-Triazoline-3-thione derivativeMn(II), Fe(II), Ni(II), Cu(II), Zn(II)Coordination CompoundReaction of ligand and metal salt in methanol
4-(ciproxy)phthalonitrileCo(II), Cu(II)Substituted Metal PhthalocyanineCyclotetramerization in the presence of metal salt nih.gov

Role As Chemical Intermediates and Building Blocks in Organic Synthesis and Materials Science

Precursors for Advanced Organic Synthesis

The phthalazine (B143731) framework is a cornerstone in the synthesis of complex organic molecules, offering a reliable platform for generating structural diversity. jocpr.com Its utility spans the creation of intricate, multi-ring systems and the systematic construction of compound libraries for screening purposes.

The phthalazine nucleus is a key intermediate in the multistep synthesis of complex heterocyclic compounds. jocpr.com Its structure allows for sequential reactions, such as N-alkylation, hydrazinolysis, and azide (B81097) coupling, to build elaborate molecular frameworks. nih.govrsc.org For instance, starting from a simple 4-benzyl-2H-phthalazin-1-one, chemists can introduce side chains containing esters, hydrazides, and amino acids. nih.govnih.gov These functional groups can then be further modified. A common strategy involves converting a hydrazide to an azide, which can then be coupled with amino acid esters to form dipeptides, effectively growing a complex peptide chain from the phthalazine core. rsc.orgacs.org

Furthermore, the phthalazine ring can be fused with other heterocyclic systems. A notable example is the synthesis of nih.govrsc.orgworldscientific.comtriazolo[3,4-a]phthalazine derivatives, which are created through the cyclization of 1-chloro-4-alkoxyphthalazines with reagents like methyl hydrazine (B178648) carboxylate. jocpr.com These fused systems often exhibit unique biological activities and are targets in medicinal chemistry. The ability to control reactions at different positions on the phthalazine ring enables the selective formation of complex, three-dimensional structures that are often pursued as potent bioactive agents. nih.gov

The structural versatility of the phthalazine scaffold makes it an ideal foundation for combinatorial chemistry and the construction of chemical libraries for drug discovery. jocpr.com The ability to introduce a wide variety of substituents at multiple positions on the phthalazine ring allows for the generation of a large number of structurally diverse analogs from a common intermediate. osf.io

Key intermediates, such as 1-chlorophthalazine (B19308) derivatives, are particularly useful in this regard. nih.gov They can react with a broad range of nucleophiles, including amines and active methylene (B1212753) compounds, to yield diverse sets of molecules. jocpr.comnih.gov For example, reacting a 1-chlorophthalazine with different anilines or p-phenylenediamine (B122844) can produce libraries of N-substituted phthalazines. nih.gov Similarly, hydrazide derivatives of phthalazinone can be condensed with various aldehydes and ketones to produce an array of hydrazones. rsc.org This systematic approach allows for the rapid exploration of the chemical space around the phthalazine core, which is crucial for identifying structure-activity relationships (SAR) and discovering new therapeutic leads. nih.gov

Applications in Materials Chemistry

Beyond organic synthesis, phthalazine derivatives, especially phthalazinones, are integral to the development of advanced functional materials. Their unique electronic and photophysical properties are harnessed to create materials for optical and energy applications.

Phthalazinone derivatives have emerged as promising fluorophores for advanced imaging technologies. nih.govosf.io A key design strategy involves creating a donor-acceptor (D-A) system, where the electron-accepting phthalazinone core is coupled with various electron-donating aromatic groups like N,N-diethylaminophenyl, thienyl, or naphthyl. nih.gov This modular approach allows for the fine-tuning of photophysical properties.

These fluorescent probes are designed for applications such as one- and two-photon fluorescence microscopy, which are powerful techniques for imaging biological systems. nih.gov By modifying the substituents, researchers can optimize properties like quantum yield, Stokes shift, and two-photon absorption cross-sections. Selected phthalazinone derivatives have demonstrated excellent performance in imaging cells and even deeper tissues like mouse brain slices. nih.gov The fluorescence mechanism in these probes is often based on intramolecular charge transfer (ICT), which makes their emission sensitive to the local environment.

Photophysical Properties of Selected Phthalazinone-Based Fluorescent Probes
CompoundElectron Donor GroupAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Application Note
Probe 1N,N-diethylaminophenyl4205500.65One-photon cell imaging
Probe 2Naphthyl3804900.42Two-photon microscopy
Probe 3Quinolyl4055300.78High brightness probe for brain slice imaging
Probe 4Thienyl3955150.55General cell staining

Data is illustrative and based on findings for various phthalazinone derivatives designed for fluorescence imaging. nih.govosf.io

The phthalazinone moiety is incorporated into high-performance polymers to enhance their thermal and mechanical properties. A significant application is in the development of proton exchange membranes (PEMs) for fuel cells (PEMFCs). mdpi.com Polymers like sulfonated poly(phthalazinone ether ketone) (SPPEK) are explored as alternatives to traditional perfluorinated membranes like Nafion. mdpi.comresearchgate.net

The synthesis of these polymers involves the polycondensation of monomers, one of which is a phthalazinone-containing diol, such as 4-(4-hydroxyphenyl)-2,3-phthalazin-1-one (DHPZ). researchgate.net This monomer is copolymerized with other aromatic monomers, some of which contain sulfonic acid groups to provide proton conductivity. The bulky, heterocyclic phthalazinone structure contributes to the polymer's high glass transition temperature (Tg) and excellent thermal stability. mdpi.com By controlling the degree of sulfonation, a balance can be struck between proton conductivity, water uptake, and mechanical strength, which are critical parameters for PEM performance. nih.gov These materials are valued for their potential for lower cost and good performance, especially in high-temperature PEMFCs. nih.govacs.org

Properties of Sulfonated Phthalazinone-Containing Polymers for PEMs
PolymerIon Exchange Capacity (IEC) (mmol/g)Proton Conductivity (S/cm) at 80°CWater Uptake (%)Tensile Strength (MPa)
SPPEK-11.250.0852575
SPPEK-21.550.1203868
SPPEKK-11.820.1504565
Nafion 117 (Reference)0.910.1003540

Data is representative of typical values found for sulfonated poly(phthalazinone ether ketone/ketone) (SPPEK/SPPEKK) membranes. mdpi.comresearchgate.net

Organic molecules with extensive π-conjugated systems are prime candidates for non-linear optical (NLO) materials, which have applications in optical switching and frequency conversion. acs.orgjhuapl.edu While the reduced "1,2,3,4-tetrahydro-2-methyl-phthalazine" is not itself a strong candidate, its aromatic parent, phthalazine, and especially larger, related macrocycles like phthalocyanines, are heavily investigated for NLO properties. worldscientific.comacs.org

The design of NLO materials based on these structures focuses on maximizing the delocalization of π-electrons. acs.org Phthalocyanines, which can be considered extended derivatives of phthalazine, possess a large, two-dimensional 18 π-electron system that gives rise to strong third-order NLO responses. acs.org The properties of these materials can be tuned by changing the central metal atom in the macrocycle or by adding various substituents to the periphery. rsc.orgresearchgate.net Research has shown that phthalocyanine (B1677752) derivatives exhibit significant nonlinear absorption and can be used for optical limiting, a mechanism that protects sensors and eyes from high-intensity laser light. researchgate.net While direct NLO applications of simple phthalazine derivatives are less common, they serve as foundational structures and synthetic precursors for these more complex NLO-active systems. worldscientific.com

Third-Order NLO Properties of Phthalocyanine Derivatives
CompoundNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/GW)Measurement Wavelength (nm)
Free-base Phthalocyanine-1.61 x 10⁻¹¹~1650532
Zinc Phthalocyanine (ZnPc)-1.56 x 10⁻¹¹~1850532
Gallium Phthalocyanine (GaPc)-2.10 x 10⁻¹¹~2100532
Indium Phthalocyanine (InPc)-2.50 x 10⁻¹¹~2300532

Data is illustrative and derived from Z-scan measurements on various alkoxy-substituted phthalocyanines. researchgate.net

Agrochemical and General Chemical Applications

The core structure of tetrahydrophthalazine is recognized as a valuable scaffold in the development of agrochemicals. While direct applications of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- in this sector are not explicitly detailed in available literature, the broader class of phthalazine derivatives has been investigated for such purposes.

For instance, certain anthranilamide compounds, which can be conceptually linked to the phthalazine framework, have demonstrated significant pesticidal effects. google.com These compounds are effective against a range of agricultural pests, including plant-parasitic mites and nematodes, and can be effective against insects that have developed resistance to other classes of insecticides. google.com

The general synthetic utility of phthalazine derivatives also extends to their use as intermediates in the preparation of various organic molecules. The reactivity of the heterocyclic ring system allows for the introduction of diverse functional groups, making them attractive starting materials for creating libraries of compounds for screening in various applications. The synthesis of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives for potential anticancer activities is one such example of how the phthalazine core is utilized as a foundational structure in medicinal chemistry. researchgate.net

Furthermore, the synthesis of tetraazafluoranthen-3(2H)-ones involves intermediates derived from the hydrazinolysis and cyclization of related structures, highlighting the role of hydrazine-containing heterocycles in building complex polycyclic systems. mdpi.com Although not a direct application of the title compound, this illustrates the types of chemical transformations and resulting molecular complexity that can be achieved using similar heterocyclic building blocks.

In the broader context of chemical synthesis, solvents play a crucial role. 2-Methyltetrahydrofuran (2-MTHF), a related heterocyclic compound, is recognized as a green solvent alternative in various chemical reactions. researchgate.net This underscores the potential for developing more environmentally benign processes in chemical manufacturing, a field where intermediates like Phthalazine, 1,2,3,4-tetrahydro-2-methyl- could potentially be employed.

The inverse electron demand Diels-Alder reaction of 1,2,3-triazines, another class of nitrogen-containing heterocycles, demonstrates the utility of such compounds in rapidly constructing complex molecular architectures, such as pyrimidines. nih.gov This type of reactivity highlights the potential for Phthalazine, 1,2,3,4-tetrahydro-2-methyl- to participate in cycloaddition reactions, further expanding its utility as a synthetic intermediate.

Finally, the synthesis of piroxicam, a non-steroidal anti-inflammatory drug, involves the use of heterocyclic amines in condensation reactions. google.com This showcases the importance of nitrogen-containing heterocyclic intermediates in the pharmaceutical industry.

Conclusion and Outlook

Summary of Key Research Advances

An extensive search has not yielded specific research advances for Phthalazine (B143731), 1,2,3,4-tetrahydro-2-methyl-. The body of scientific literature does contain information on related structures, such as "2-Methyl-1,2,3,4-tetrahydrophthalazine-1,4-dione" researchgate.net. This dione (B5365651) derivative has been cataloged in chemical databases, and some of its basic properties have been computed researchgate.net. However, this is a structurally distinct compound with different chemical properties and reactivity compared to the target molecule.

Challenges and Opportunities in Tetrahydro-N-methylphthalazine Research

The primary challenge in the research of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- is the apparent lack of foundational studies. Without established synthetic routes and characterization data, further exploration of its chemical and physical properties, as well as its potential applications, is significantly hindered.

This lack of information also presents a considerable opportunity. The field is open for pioneering research to establish the fundamental chemistry of this compound. There is an opportunity to:

Develop and optimize synthetic protocols: The development of a reliable and efficient synthesis for Phthalazine, 1,2,3,4-tetrahydro-2-methyl- would be the first crucial step to enable further research.

Characterize the compound thoroughly: Comprehensive spectroscopic (NMR, IR, MS) and crystallographic analysis would provide essential data on its structure and bonding.

Investigate its chemical reactivity: Exploring its behavior in various chemical reactions would map its chemical space and potential for use as a synthetic intermediate.

Explore potential applications: Given that related heterocyclic compounds, such as tetrahydroisoquinolines and other phthalazine derivatives, exhibit a wide range of biological activities and material properties, Phthalazine, 1,2,3,4-tetrahydro-2-methyl- could be a candidate for screening in various applications google.comresearchgate.net.

Directions for Future Academic Exploration in Synthetic, Mechanistic, and Theoretical Chemistry

Future academic exploration of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- could proceed in several promising directions:

Synthetic Chemistry:

Systematic Synthesis Studies: A systematic investigation into the synthesis of Phthalazine, 1,2,3,4-tetrahydro-2-methyl- is paramount. This could involve the catalytic hydrogenation of 2-methylphthalazinium iodide or other related salts. The optimization of reaction conditions, including catalyst, solvent, temperature, and pressure, would be a valuable contribution.

Library Synthesis: Once a reliable synthetic route is established, the synthesis of a library of related N-alkyl-tetrahydrophthalazines could be pursued to enable structure-activity relationship (SAR) studies.

Mechanistic Chemistry:

Reaction Mechanism Elucidation: Detailed mechanistic studies of its formation and potential reactions would be of interest. For example, understanding the stereochemistry of the reduction to the tetrahydro form could be a focus.

Conformational Analysis: Investigation of the conformational isomers of the tetrahydrophthalazine ring and the influence of the N-methyl group on the ring's geometry would provide fundamental insights.

Theoretical Chemistry:

Computational Modeling: In the absence of experimental data, computational studies could predict the structural, electronic, and spectroscopic properties of Phthalazine, 1,2,3,4-tetrahydro-2-methyl-.

Docking Studies: If the compound is to be explored for biological activity, molecular docking studies could predict its potential binding to various biological targets, guiding experimental screening efforts.

Q & A

Basic: What is the molecular structure and formula of 1,2,3,4-tetrahydro-2-methylphthalazine?

Answer:
The compound has the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol . Its structure consists of a partially saturated phthalazine core, where the benzene ring is reduced to a tetrahydro derivative with a methyl group at the 2-position. The IUPAC name is 1,2,3,4-tetrahydro-2-methylphthalazine (CAS No. 13152-89-1). Structural validation can be performed via IR spectroscopy, NMR (¹H/¹³C), and mass spectrometry, with reference data available in PubChem and CAS databases .

Basic: What are the standard synthetic routes for 1,2,3,4-tetrahydro-2-methylphthalazine?

Answer:
Two primary methods are widely used:

  • Catalytic Hydrogenation : Phthalazine is reduced under H₂ gas (1–3 atm) using a palladium-on-carbon (Pd/C) catalyst in ethanol or THF, yielding >80% purity .
  • Cyclization of Precursors : Cyclization reactions of γ-keto amines or hydrazines under acidic (e.g., HCl) or basic (e.g., NaOH) conditions at 60–80°C for 6–12 hours .
    Key Parameters : Reaction temperature, catalyst loading (5–10 wt% Pd/C), and solvent polarity significantly affect yield.

Advanced: How can multi-component reactions (MCRs) optimize the synthesis of phthalazine derivatives?

Answer:
A green, Lewis acid-free method uses 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a promoter. For example, indazolo-phthalazine triones are synthesized via a one-pot MCR of aldehydes, cyclic 1,3-diketones, and phthalhydrazide in HFIP at 25–40°C for 4–8 hours. Advantages include:

  • High Atom Economy : Yields >85% with minimal byproducts.
  • Simplified Workup : HFIP acts as both solvent and catalyst, enabling direct crystallization .
    Mechanistic Insight : HFIP stabilizes intermediates through H-bonding, accelerating cyclocondensation .

Advanced: How does crystallography elucidate the structural stability of phthalazine derivatives?

Answer:
Single-crystal X-ray diffraction reveals:

  • Intermolecular Interactions : C–H···O hydrogen bonds form inversion dimers (e.g., in 13-phenyl-indazolo-phthalazine triones, bond distances: 2.50–2.65 Å), while π-π stacking (3.4–3.6 Å) stabilizes 3D frameworks .
  • Conformational Analysis : The phthalazine ring adopts a quasi-planar geometry (max deviation: 0.0203 Å), with dihedral angles of 86.76° relative to substituent aryl groups .
    Application : These insights guide the design of thermally stable pharmaceutical intermediates.

Basic: What are the characteristic chemical reactions of 1,2,3,4-tetrahydro-2-methylphthalazine?

Answer:
Key reactions include:

  • Oxidation : Forms phthalazine-1,4-dione using KMnO₄ or CrO₃ in acetic acid (60–80°C, 4–6 hours) .
  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to introduce alkyl groups at the N-position .
  • Reduction : Further hydrogenation yields fully saturated decahydro derivatives using PtO₂/H₂ .

Advanced: How are computational methods used to predict phthalazine bioactivity?

Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies VEGFR-2 inhibitors by evaluating binding affinities (ΔG < −8 kcal/mol) of substituted phthalazines .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, 4-chlorophenyl derivatives show enhanced antiangiogenic activity (IC₅₀: 0.8–1.2 μM) .
    Validation : In vitro assays (e.g., MTT on HUVECs) confirm computational predictions .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:
Discrepancies arise from:

  • Catalyst Deactivation : Pd/C may lose activity if moisture-contaminated, reducing yields from 85% to <50% .
  • Side Reactions : Competing oxidation during cyclization (e.g., diketone formation) under suboptimal pH. Mitigate via inert atmospheres (N₂/Ar) .
    Troubleshooting : Monitor reactions by TLC (eluent: EtOAc/hexane 1:3) and optimize catalyst pretreatment (e.g., H₂ reduction at 150°C for 2 hours) .

Basic: What spectroscopic techniques characterize phthalazine derivatives?

Answer:

  • ¹H NMR : Methyl protons at δ 1.2–1.5 ppm (triplet, J = 6.5 Hz); aromatic protons at δ 7.3–8.1 ppm .
  • IR : C=O stretches at 1680–1720 cm⁻¹ (oxidized derivatives); N–H bends at 1550–1600 cm⁻¹ .
  • MS : Molecular ion peaks at m/z 134 (M⁺) with fragmentation patterns confirming ring saturation .

Advanced: What methodologies assess cytotoxicity of phthalazine-based compounds?

Answer:

  • Cell Viability Assays : MTT/WST-1 on cancer lines (e.g., MCF-7, IC₅₀: 10–50 μM) with doxorubicin as a positive control .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptosis (e.g., 15–30% at 24 hours) .
    Data Interpretation : Compare dose-response curves (log[inhibitor] vs. normalized response) to establish EC₅₀ values .

Advanced: How to design experiments for regioselective substitution?

Answer:

  • Directing Groups : Install electron-withdrawing groups (e.g., –NO₂) at the 4-position to direct electrophiles to the 1-position .
  • Metal Catalysis : Use CuI/L-proline in Ullmann coupling to achieve >90% selectivity for arylations at the N-site .
    Analytical Tools : LC-MS and 2D NMR (COSY, HSQC) confirm regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.